![molecular formula C17H17F3N4O B2469075 N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(trifluoromethyl)benzamide CAS No. 2097859-49-7](/img/structure/B2469075.png)
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(trifluoromethyl)benzamide
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Description
The compound “N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(trifluoromethyl)benzamide” is a complex organic molecule that contains a pyrrolidine ring and a pyrimidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and pyrimidine is a six-membered ring with two nitrogen atoms . These types of structures are often found in biologically active compounds .
Scientific Research Applications
- Imatinib Derivatives : Imatinib, a widely used therapeutic agent for treating leukemia, specifically inhibits tyrosine kinases. Researchers have explored derivatives of N-(pyridin-2-yl)benzamides, including those containing pyrimidine moieties, for their potential as anti-leukemic agents .
- N-(Pyridin-2-yl)amides : A chemodivergent synthesis route allows the formation of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridines. The reaction conditions are mild, metal-free, and promote C–C bond cleavage .
- 3-Bromoimidazo[1,2-a]pyridines : These versatile compounds are obtained via one-pot tandem cyclization/bromination. The cyclization to form imidazopyridines is promoted by further bromination, and no base is needed. These 3-bromoimidazopyridines can be further transformed into other skeletons .
- An electro-oxidative method facilitates the ring opening of imidazopyridine derivatives. This sustainable approach produces N-(pyridin-2-yl)amide derivatives, demonstrating good tolerance toward various functional groups .
- Novel compounds containing pyrimidin-2-yl moieties exhibit better anti-fibrotic activities than existing drugs like Pirfenidone. These compounds hold promise for treating fibrosis-related conditions .
- Researchers have explored indole derivatives for their biological activities. For instance, indolyl and oxochromenyl xanthenone derivatives have been studied as potential anti-HIV-1 agents .
- C–C Bond Cleavage : Developing methods for constructing amides directly via C–C bond cleavage is attractive. N-(Pyridin-2-yl)amide has been synthesized through Cu-catalyzed dehydrogenative reactions and oxidative amidation of methylarenes using TBHP .
Medicinal Chemistry and Drug Development
Chemodivergent Synthesis
Electro-Oxidative Ring Opening
Anti-Fibrotic Agents
Biological Potential of Indole Derivatives
Amide Synthesis Strategies
properties
IUPAC Name |
N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O/c18-17(19,20)13-5-1-4-12(10-13)15(25)23-11-14-6-2-9-24(14)16-21-7-3-8-22-16/h1,3-5,7-8,10,14H,2,6,9,11H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSKRUQPDKGMEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC=N2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(trifluoromethyl)benzamide |
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